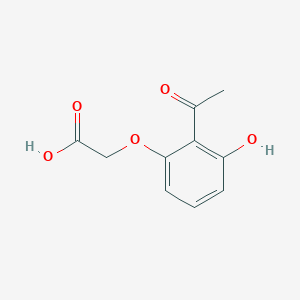
(2-Acetyl-3-hydroxyphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetyl-3-hydroxyphenoxy)acetic acid is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiallergic Properties
(2-Acetyl-3-hydroxyphenoxy)acetic acid serves as an intermediate in the synthesis of disodium chromoglycate, a well-known antiallergic agent. This compound has demonstrated significant efficacy in inhibiting the release of toxic products from antigen-antibody interactions, which is particularly valuable in the prophylactic treatment of both extrinsic and intrinsic asthma .
Case Study:
A study highlighted the effectiveness of bis-chromonyl compounds, including derivatives of this compound, in reducing allergic responses in sensitized subjects. The administration of these compounds prior to exposure to specific antigens resulted in marked inhibition of both subjective and objective allergic reactions .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. A study evaluated several derivatives for their antibacterial activity, revealing that certain compounds demonstrated potent effects against Staphylococcus pneumoniae and moderate activity against other bacteria like Pseudomonas aeruginosa .
Data Table: Antimicrobial Activity of Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 6 | Staphylococcus pneumoniae | High |
| 7 | Pseudomonas aeruginosa | Moderate |
| 11 | Bacillus subtilis | Low |
| 12 | Salmonella panama | No significant activity |
Spectrophotometric Techniques
The compound has been utilized in analytical chemistry for the simultaneous determination of various drug components through spectrophotometric methods. These methods leverage the unique absorbance characteristics of this compound to quantify its presence alongside other active ingredients .
Case Study:
A study developed a spectrophotometric method combining this compound with ethyl acetate and acetic acid for the analysis of antihyperlipidemic drugs. The method demonstrated high accuracy and precision, confirming its applicability in pharmaceutical formulations .
Cell Culture Studies
In cell culture experiments, this compound has been investigated for its effects on cellular responses to lysophosphatidic acid receptor activation. The compound's ability to modulate receptor activity suggests potential therapeutic applications in conditions related to cell signaling pathways .
Data Table: Effects on Cell Signaling
| Compound | Receptor Type | Effect |
|---|---|---|
| This compound | LPA2 | Antagonist |
| Other derivatives | Various | Variable |
Propriétés
Formule moléculaire |
C10H10O5 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
2-(2-acetyl-3-hydroxyphenoxy)acetic acid |
InChI |
InChI=1S/C10H10O5/c1-6(11)10-7(12)3-2-4-8(10)15-5-9(13)14/h2-4,12H,5H2,1H3,(H,13,14) |
Clé InChI |
CBDFVLHWIRMRRX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC=C1OCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















